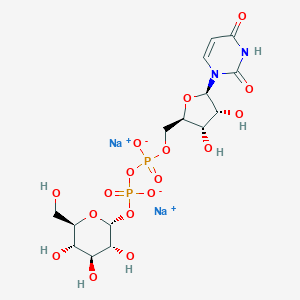
Uridine(5')disodiodiphospho(1)-alpha-D-glucose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine(5’)disodiodiphospho(1)-alpha-D-glucose is a nucleotide sugar that plays a crucial role in the metabolism of carbohydrates. It is involved in the biosynthesis of glycogen, glycoproteins, and glycolipids. This compound is essential for various biochemical processes, including the transfer of glucose to other molecules, which is vital for energy storage and cellular communication.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of uridine(5’)disodiodiphospho(1)-alpha-D-glucose typically involves the enzymatic conversion of uridine diphosphate glucose (UDP-glucose) from uridine triphosphate (UTP) and glucose-1-phosphate. This reaction is catalyzed by the enzyme UDP-glucose pyrophosphorylase. The reaction conditions usually require a buffered aqueous solution at a physiological pH, typically around 7.5 .
Eigenschaften
CAS-Nummer |
28053-08-9 |
|---|---|
Molekularformel |
C15H22N2Na2O17P2 |
Molekulargewicht |
610.27 g/mol |
IUPAC-Name |
disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphoryl] phosphate |
InChI |
InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;2*+1/p-2/t5-,6-,8-,9-,10+,11-,12-,13-,14-;;/m1../s1 |
InChI-Schlüssel |
PKJQEQVCYGYYMM-QBNUFUENSA-L |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+] |
Isomerische SMILES |
C1=CN(C(=O)N=C1[O-])[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O.[Na+].[Na+] |
Kanonische SMILES |
C1=CN(C(=O)N=C1[O-])C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na+].[Na+] |
Aussehen |
Assay:≥98%A crystalline solid |
Key on ui other cas no. |
28053-08-9 |
Piktogramme |
Irritant |
Synonyme |
Uridine 5’-(Trihydrogen diphosphate) P’-α-D-Glucopyranosyl Ester Disodium Salt; Uridine 5’-(Trihydrogen pyrophosphate) Mono-α-D-glucopyranosyl Ester Disodium Salt; Disodium UDP-glucose; Disodium Uridine Diphosphoglucose; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Uridine 5'-diphosphoglucose disodium in the synthesis of limonin glucoside?
A1: Uridine 5'-diphosphoglucose disodium (UDPG-2Na) acts as a glucose donor in the enzymatic synthesis of limonin glucoside. A crude enzyme extract derived from the albedo of pummelo fruit catalyzes the transfer of a glucose moiety from UDPG-2Na to limonin, forming the non-bitter compound limonin glucoside []. This reaction is significant as it offers a potential method for debittering citrus products by converting the bitter limonin into its non-bitter glucoside form.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















